rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylicacid
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Overview
Description
rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylicacid is a complex organic compound with a unique structure that includes a furo[3,2-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylicacid typically involves multiple steps, including the formation of the furo[3,2-c]pyridine ring system. Common synthetic routes may involve cyclization reactions, oxidation, and functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylicacid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylicacid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylicacid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with different functional groups and properties.
4,4’-Dichlorobenzophenone: An organic compound with a different core structure but similar functional groups.
Uniqueness
rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylicacid is unique due to its specific ring system and functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3aS,7aS)-6-oxo-2,3,4,5,7,7a-hexahydrofuro[3,2-c]pyridine-3a-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c10-6-3-5-8(4-9-6,7(11)12)1-2-13-5/h5H,1-4H2,(H,9,10)(H,11,12)/t5-,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVFWUIHKWXNHN-XNCJUZBTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1(CNC(=O)C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]2[C@]1(CNC(=O)C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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